Product packaging for Ethyl propionate(Cat. No.:CAS No. 105-37-3)

Ethyl propionate

Cat. No.: B153257
CAS No.: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Description

Significance of Ethyl Propionate (B1217596) as a Model Compound in Chemical and Biological Systems

The utility of ethyl propionate as a model compound is a recurring theme in diverse scientific disciplines, from atmospheric chemistry and combustion science to biochemistry and pharmacology. Its relatively simple yet representative structure allows for detailed investigation of reaction mechanisms and molecular interactions that can be extrapolated to more complex molecules.

In the realm of chemical systems , this compound serves as a valuable surrogate for larger, more complex esters, such as those found in biodiesel. sigmaaldrich.com Its combustion characteristics are studied to understand and model the behavior of fatty acid ethyl esters, which are key components of first-generation biodiesel. taylorandfrancis.com Research in this area involves developing skeletal kinetic mechanisms to predict the formation of hydrocarbons, carbonyls, and aromatic compounds during the combustion of this compound, providing insights that are crucial for improving engine efficiency and reducing harmful emissions. researchgate.net Furthermore, its reactions in the atmosphere, particularly with hydroxyl radicals and chlorine atoms, are investigated to model the atmospheric fate of volatile organic compounds (VOCs). nist.gov

The study of photo-initiated reactions of this compound also provides a model for understanding more complex photochemical processes. patsnap.com In organic synthesis, it is used as a reactant in various reactions, including dipolar cycloadditions for the synthesis of heterocyclic compounds like pyrazoles, which have significant pharmaceutical and agricultural applications. chemicalbook.com

In biological systems , this compound is a key substrate for studying enzyme kinetics, particularly the activity of esterases. patsnap.com Esterases are a broad class of enzymes that catalyze the hydrolysis of esters, and understanding their substrate specificity is vital in many biological processes and for the development of new therapeutics. researchgate.net this compound's simple structure allows researchers to probe the active sites of these enzymes and understand how they recognize and process different substrates. nih.gov This research is not only fundamental to biochemistry but also has practical applications in the pharmaceutical industry for studying drug metabolism and in the development of prodrugs. patsnap.com The compound is also utilized in studies of biochemical pathway regulation, where it helps in understanding cellular processes and metabolic networks. patsnap.com

Evolution of Research Perspectives on this compound

The scientific community's perspective on this compound has evolved significantly over time. Initially, research was primarily focused on its natural occurrence, its synthesis, and its properties as a flavoring and fragrance agent. patsnap.com The classic Fischer-Speier esterification, reacting ethanol (B145695) with propionic acid, has been a long-standing method for its synthesis. wikipedia.org Early literature focused on optimizing these synthesis processes, with various catalysts and reaction conditions being explored to maximize yield and purity. google.comresearchgate.netchemicalbook.com

As analytical techniques became more sophisticated, the focus of research expanded. The availability of techniques like gas chromatography, mass spectrometry, and various forms of spectroscopy (NMR, IR) allowed for a more detailed characterization of the compound and its reactions. patsnap.comaskfilo.comchemicalbook.com This paved the way for its use as a model compound in more complex studies.

In recent decades, the advent of powerful computational methods has again shifted the research landscape. Molecular dynamics simulations and quantum mechanical calculations are now used to study the molecular interactions of this compound in great detail. patsnap.com These computational studies complement experimental work by providing insights into reaction mechanisms, predicting thermophysical properties, and modeling its behavior in complex environments like lipid bilayers. nih.gov This synergy between advanced experimental techniques and computational modeling has solidified this compound's role as a versatile and indispensable tool in modern scientific research.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀O₂ nih.gov
Molecular Weight102.13 g/mol nih.gov
AppearanceColorless liquid nih.govchemicalbook.com
OdorFruity, pineapple-like nih.govchemicalbook.com
Melting Point-73 °C sigmaaldrich.comchemicalbook.com
Boiling Point99 °C sigmaaldrich.comchemicalbook.com
Density0.888 g/mL at 25 °C sigmaaldrich.com
Flash Point12 °C (54 °F) noaa.gov
Water SolubilitySparingly soluble chemicalbook.comsolubilityofthings.com
Refractive Indexn20/D 1.384 sigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopy TypeKey FeaturesSource
¹H NMR Triplet at ~1.1 ppm (3H, CH₃ of ethyl), Quartet at ~4.0 ppm (2H, CH₂ of ethyl), Triplet at ~1.2 ppm (3H, CH₃ of propionyl), Quartet at ~2.3 ppm (2H, CH₂ of propionyl) askfilo.comchemicalbook.com
¹³C NMR Signals around 9, 14, 28, 60, and 174 ppm chemicalbook.com
Infrared (IR) Strong C=O stretch around 1740 cm⁻¹, C-O stretch in the 1320-1000 cm⁻¹ region, C-H alkane stretches between 3000-2850 cm⁻¹ blogspot.com
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 102 nist.gov

Thermodynamic Properties of this compound

PropertyValueSource
Standard Enthalpy of Formation (liquid)-502.70 ± 0.70 kJ/mol chemeo.com
Enthalpy of Vaporization35.88 kJ/mol chemeo.com
Enthalpy of Fusion11.49 kJ/mol chemeo.com
Ideal Gas Heat Capacity (Cp,gas)Varies with temperature chemeo.com
Liquid Phase Heat Capacity (Cp,liquid)Varies with temperature chemeo.com
Critical Temperature546.6 K nist.gov
Critical Pressure3360 kPa nist.gov
Critical Density272 kg/m ³ chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Properties

IUPAC Name

ethyl propanoate
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InChI

InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3
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InChI Key

FKRCODPIKNYEAC-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OCC
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Molecular Formula

C5H10O2
Record name ETHYL PROPIONATE
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DSSTOX Substance ID

DTXSID1040110
Record name Ethyl propionate
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Molecular Weight

102.13 g/mol
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Physical Description

Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour
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Boiling Point

210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg
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Flash Point

54 °F (USCG, 1999), 12 °C (CLOSED CUP)
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Solubility

SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml)
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Density

0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889
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Vapor Density

3.52 (Air=1)
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Vapor Pressure

35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C
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Color/Form

Colorless liquid, Water-white liquid

CAS No.

105-37-3
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Melting Point

-99 °F (USCG, 1999), -73.9 °C, -73 °C
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Synthetic Methodologies and Production Processes for Ethyl Propionate

Catalytic Synthesis Pathways of Ethyl Propionate (B1217596)

Traditional chemical synthesis of ethyl propionate relies on catalytic processes that facilitate the reaction between precursors under specific conditions of temperature and pressure.

The most common method for synthesizing this compound is the Fischer esterification of ethanol (B145695) and propionic acid. wikipedia.org This reversible reaction is typically catalyzed by an acid to increase the reaction rate. ceon.rs The general equation is:

CH₃CH₂OH + CH₃CH₂CO₂H ⇌ CH₃CH₂O₂CCH₂CH₃ + H₂O wikipedia.org

To drive the equilibrium toward the product side, water is often removed from the reaction mixture as it forms. researchgate.net

Homogeneous catalysts like concentrated sulfuric acid are effective but can be corrosive and difficult to separate from the product mixture. researchgate.netyoutube.com This has led to the investigation and application of heterogeneous solid acid catalysts, which are more easily recovered and reused. Examples include ion-exchange resins (e.g., Dowex 50W×2) and sulfonated carbon-based catalysts derived from materials like rice husk. chemicalbook.comresearchgate.net The reaction mechanism involves the protonation of the propionic acid's carbonyl group by the acid catalyst, followed by a nucleophilic attack from the ethanol's hydroxyl group. taylorandfrancis.com

Key parameters influencing the conversion of propionic acid include temperature, the molar ratio of reactants, and catalyst concentration. researchgate.net Studies have shown that increasing the reaction temperature and using an excess of ethanol can significantly improve the yield of this compound. ceon.rsresearchgate.net For instance, using a Dowex 50W×2 resin catalyst at temperatures between 107°C and 110°C with a propionic acid to ethanol molar ratio of 6:5 resulted in a yield of 99.13%. chemicalbook.com Another study achieved a 92.9% conversion rate at 70°C with a 3:1 alcohol-to-acid molar ratio using a tungstophosphoric acid catalyst in a membrane reactor. researchgate.net

Table 1: Performance of Various Acid Catalysts in this compound Esterification

Catalyst Reactants (Molar Ratio) Temperature (°C) Conversion/Yield Reference
Sulfuric Acid Propionic Acid:Ethanol 35 - 65 Up to 96.9% yield (with 1-propanol) ceon.rs
Dowex 50W×2 Resin Propionic Acid:Ethanol (6:5) 107 - 110 99.13% yield chemicalbook.com
Tungstophosphoric Acid Propionic Acid:Ethanol (1:3) 70 92.9% conversion researchgate.net
Sulfonated Rice Husk Propionic Acid:Ethanol Not Specified Activation Energy: 39.782 kJ/mol researchgate.net

This compound can also be produced via the carbonylation of ethylene (B1197577) in the presence of an alcohol like ethanol. This liquid-phase process involves reacting ethylene (C₂H₄) with carbon monoxide (CO) and an alcohol (ROH) to form the corresponding ester (C₂H₅CO₂R). google.com The general reaction is:

C₂H₄ + CO + ROH → C₂H₅CO₂R google.com

This reaction is catalyzed by a system typically comprising a Group VIII metal (like palladium or molybdenum), a phosphine (B1218219) ligand, and a source of anions. google.comresearchgate.net The process is generally carried out at temperatures ranging from 20°C to 250°C and total pressures from 1x10⁵ to 100x10⁵ N.m⁻². google.com Research has indicated that using a higher molar ratio of ethylene to carbon monoxide in the reactor's gaseous phase is beneficial for increasing the catalyst system's turnover number. google.com For example, iodide-promoted molybdenum hexacarbonyl (Mo(CO)₆) has been reported as an active catalyst for this process, operating under conditions of 25-70 bar and 150-200°C. researchgate.net

**Table 2: Effect of Reactant Partial Pressures on Mthis compound Production***

Ethylene Partial Pressure (bar) Carbon Monoxide Partial Pressure (bar) Ratio (Ethylene:CO) Mthis compound Produced (g) Reference
10 20 0.5 3.5 google.com
20 20 1 4.8 google.com
30 20 1.5 5.5 google.com
40 10 4 7.5 google.com

\Note: Data is for mthis compound, a similar ester, illustrating the principle of ethylene carbonylation. The study notes the process is applicable for other esters like this compound by substituting the alcohol.* google.com

Transesterification is another pathway for this compound synthesis. This method involves the reaction of an existing ester (like propyl acetate) with an excess of ethanol in the presence of a catalyst to produce this compound and a different alcohol. chemicalbook.com This process is also reversible and is governed by equilibrium. The use of catalysts, similar to those in direct esterification, is common to accelerate the reaction. patsnap.com Transesterification can be particularly useful in specific industrial contexts, such as in the synthesis of specialty polymers and copolymers where controlled ester exchange is required. patsnap.com For example, enzymatic transesterification has been successfully used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, demonstrating the precision of this method. google.com In another application, direct transesterification of microalgae biomass using an immobilized enzyme and propane (B168953) as a pressurized fluid achieved a 98.9% conversion to ethyl esters. nih.gov

Enzymatic and Biocatalytic Synthesis Routes for this compound

In line with the principles of green chemistry, enzymatic and biocatalytic methods offer a more environmentally friendly alternative to traditional chemical synthesis. patsnap.compatsnap.com These routes utilize enzymes as catalysts, which operate under mild conditions, exhibit high selectivity, and reduce the formation of byproducts. patsnap.compatsnap.com

The enzymatic synthesis of this compound is typically achieved through the esterification of propionic acid and ethanol, catalyzed by enzymes, particularly lipases or esterases. patsnap.compatsnap.com Lipases are the most widely studied and applied biocatalysts for this purpose. researchgate.net The selection of the appropriate lipase (B570770) is a critical first step for an efficient process. mdpi.com Lipases from various microbial sources, such as Thermomyces lanuginosus and Candida antarctica, have been successfully used. nih.govmdpi.com

Adsorption: This method relies on weak physical interactions (like van der Waals forces) between the enzyme and the support material. semanticscholar.orgacs.org Hydrophobic resins, such as polymethyl methacrylates, are common supports. mdpi.com A well-known commercial example is Novozym 435®, where Candida antarctica lipase B is adsorbed onto a macroporous acrylic resin. mdpi.com

Covalent Binding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material. patsnap.comsemanticscholar.org This method often results in a more stable biocatalyst with less risk of enzyme leaching. semanticscholar.org

Entrapment and Encapsulation: These techniques involve physically confining the enzyme within a polymeric network or a semi-permeable membrane. patsnap.comsemanticscholar.org

Table 3: Enzyme Immobilization Strategies for Biocatalysis

Immobilization Method Support Material Examples Key Characteristics Reference
Adsorption Polymethyl methacrylates, Polypropylene, Polyhydroxybutyrate (PHB) Weak enzyme binding, potential for enzyme leaching, simple and cost-effective. nih.govmdpi.com
Covalent Binding Polyurethane foam (PUF) with PEI/glutaraldehyde Strong enzyme binding, enhanced stability, less leaching. mdpi.com
Ionic Binding Ion-exchange resins (e.g., DEAE-Sephadex) Based on net surface charge of the enzyme, sensitive to pH and ionic strength. mdpi.com
Entrapment/Encapsulation Polymeric networks, membranes Physically confines the enzyme, can have diffusion limitations. patsnap.comsemanticscholar.org

The design and operation of the bioreactor are critical for maximizing the yield and efficiency of enzymatic this compound synthesis. Both batch and continuous reactor configurations are used. youtube.com

In a batch reactor , reactants and the biocatalyst are loaded into the vessel, and the reaction proceeds over a set period. researchgate.net Optimization involves adjusting parameters such as temperature, pH, substrate concentrations, enzyme loading, and agitation speed. patsnap.com For example, one study on the synthesis of ethyl valerate (B167501) found optimal conditions to be 30.5°C with an agitation of 234 rpm, achieving ~92% conversion. nih.gov

Continuous flow reactors , such as fixed-bed reactors or membrane reactors, offer advantages for industrial-scale production, including better process control and higher productivity. patsnap.comresearchgate.net A key challenge in esterification is the production of water, which can inhibit the reaction and lead to hydrolysis of the ester product. researchgate.netMembrane bioreactors address this issue by integrating the reaction with a separation process, typically pervaporation. researchgate.net A hydrophilic membrane, such as one made from polyvinyl alcohol (PVA), is used to selectively remove water from the reaction medium, thereby shifting the equilibrium toward ester formation and enhancing conversion. researchgate.net A comparative study showed that while a batch reactor achieved an 80.7% conversion, a pervaporation membrane reactor reached 92.9% conversion under similar conditions. researchgate.net

Performance optimization also focuses on creating efficient downstream processing. Reactive distillation is a technique that combines reaction and separation in a single unit, which can significantly reduce equipment footprint and energy consumption. patsnap.com By continuously removing the lower-boiling this compound product via distillation, the reaction is driven to completion. patsnap.com

Table 4: Comparison of Bioreactor Performance in Esterification

Reactor Type Catalyst/Enzyme Key Operating Conditions Max. Conversion/Yield Reference
Batch Reactor (BR) Tungstophosphoric acid 70°C, Alcohol:Acid = 3:1 80.7% conversion researchgate.net
Pervaporation Membrane Reactor (MR) Tungstophosphoric acid 70°C, Alcohol:Acid = 3:1 92.9% conversion researchgate.net
Fixed-Bed Reactor (FBR) CaO/Palm Shell Activated Carbon 80°C, Molar Ratio 16-20 89.46% conversion (Palm Stearin) researchgate.net
Batch Reactor Immobilized Lipase (TLL-PHB) 30.5°C, 234 rpm, in heptane ~92% conversion (Ethyl Valerate) nih.gov

Process Intensification and Novel Reactor Designs in this compound Production

Process intensification in chemical manufacturing aims to develop smaller, safer, and more energy-efficient technologies. For this compound production, which traditionally relies on the equilibrium-limited Fischer esterification of ethanol and propionic acid, this involves innovative reactor designs that enhance reaction conversion and efficiency. masterorganicchemistry.comwikipedia.orgpraxilabs.com By integrating reaction and separation into a single unit, these advanced systems can shift the reaction equilibrium towards the product side, leading to higher yields and reduced downstream processing costs.

Pervaporation Membrane Reactor Systems for Enhanced Conversion

The esterification of propionic acid with ethanol is a reversible reaction that produces water as a byproduct. praxilabs.comyoutube.com The accumulation of water in the reaction mixture limits the maximum achievable conversion of reactants into this compound. Pervaporation membrane reactors (PVMRs) offer an elegant solution to this challenge by selectively removing water from the reaction vessel in-situ. researchgate.netresearchgate.net

These systems couple a catalytic reactor with a hydrophilic pervaporation membrane. researchgate.netmdpi.com As the esterification proceeds, the feed mixture is circulated past the membrane. Water preferentially permeates through the membrane and is removed as vapor under a vacuum, while the organic components like the reactants and the this compound ester are retained. pervatech.com This continuous removal of a product (water) effectively shifts the chemical equilibrium forward, driving the reaction toward completion and significantly enhancing the conversion of propionic acid. praxilabs.comresearchgate.net

Research has demonstrated the superiority of PVMRs over conventional batch reactors. In a comparative study using a tungstophosphoric acid catalyst, the conversion of propionic acid was substantially higher in a pervaporation membrane reactor across various operating conditions. At a temperature of 70°C and an initial ethanol-to-propionic acid molar ratio of 3:1, the membrane reactor achieved a propionic acid conversion of 92.9%. researchgate.netcomu.edu.tr This represents a marked improvement over traditional methods where equilibrium constraints often limit yields. youtube.com

The effectiveness of the PVMR is influenced by parameters such as reaction temperature, catalyst concentration, and the ratio of membrane surface area to the reaction volume. researchgate.net An increase in these parameters generally leads to a higher conversion rate. researchgate.net

Table 1: Comparison of Propionic Acid Conversion in Batch vs. Pervaporation Membrane Reactor (MR)

Reactor TypeTemperature (°C)Initial Molar Ratio (Ethanol:Propionic Acid)Catalyst (Tungstophosphoric Acid)Propionic Acid Conversion (%)Source
Batch Reactor701:1Tungstophosphoric Acid63.5 researchgate.netcomu.edu.tr
Membrane Reactor701:1Tungstophosphoric Acid85.1 researchgate.netcomu.edu.tr
Batch Reactor703:1Tungstophosphoric Acid72.5 researchgate.netcomu.edu.tr
Membrane Reactor703:1Tungstophosphoric Acid92.9 researchgate.netcomu.edu.tr

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and greater scalability. nih.gov In the context of this compound synthesis, continuous flow methodologies enable precise control over reaction parameters, leading to higher yields, reduced byproduct formation, and minimized waste. patsnap.com

Several innovative continuous flow reactor systems have been developed:

Microreactors: BASF has engineered a continuous flow system utilizing microreactor technology with integrated heat exchangers. This design allows for precise temperature control of the exothermic esterification reaction. The system employs a fixed-bed heterogeneous acid catalyst, enabling a solvent-free process and simplifying product separation. This approach achieves high conversion rates (>95%) and selectivity (>98%) with very short residence times of less than 10 minutes. patsnap.com

Reactive Distillation: Dow Global Technologies has pioneered a continuous process using reactive distillation. patsnap.com This technique combines reaction and distillation in a single column. osti.govresearchgate.net Reactants are continuously fed into the column where the esterification occurs. The lower-boiling this compound is simultaneously separated from the reaction mixture via distillation as it is formed, which drives the equilibrium towards the product. patsnap.com This integrated approach significantly reduces equipment footprint and energy consumption. patsnap.comresearchgate.net One study on a reactive distillation process proposed that using an excess of propionic acid could achieve complete ethanol conversion (>99%) and reduce energy consumption by 68% compared to traditional processes. researchgate.net

Continuous Esterification with Azeotrope Removal: Another continuous process involves feeding propionic acid and ethanol into a reactor while continuously distilling off the azeotropic mixture of this compound and water. google.com The distilled mixture is cooled and layered, with a portion of the this compound being returned to the process as reflux. This method can achieve propionic acid yields of over 94.5%. google.com

Table 2: Overview of Continuous Flow Methodologies for this compound Synthesis

Technology / CompanyReactor TypeCatalyst TypeKey Findings / AdvantagesSource
BASF CorpMicroreactor with integrated heat exchangersHeterogeneous Acid (Fixed Bed)Conversion >95%; Selectivity >98%; Residence time <10 min; Solvent-free. patsnap.com
Dow Global Technologies LLCReactive Distillation ColumnHomogeneous AcidCombines reaction and separation; Reduced equipment footprint and energy consumption. patsnap.com
General Continuous ProcessReactor with Distillation TowerSulfuric AcidPropionic acid yield >94.5%; Continuous removal of water via azeotrope. google.com
Research ProcessReactive Distillation ColumnNot specified>99% ethanol conversion; 68% energy savings; High purity product (0.99999). researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate hazardous substances. patsnap.comscienceinschool.org Modern production methods align with several of the 12 core principles of green chemistry.

Waste Prevention and Atom Economy: Continuous flow processes, particularly those using reactive distillation or microreactors, are designed for high conversion and selectivity, which minimizes the formation of byproducts and reduces waste. patsnap.com While the Fischer esterification itself has a 100% theoretical atom economy, practical inefficiencies lower this value; process intensification aims to close this gap. mun.ca

Safer Solvents and Auxiliaries: The development of solvent-free processes, such as the one employed by BASF using a fixed-bed catalyst, directly addresses this principle. patsnap.comskpharmteco.com By eliminating the need for auxiliary solvents, which account for a significant portion of the mass and environmental impact in chemical operations, the process becomes inherently greener. skpharmteco.com

Design for Energy Efficiency: Integrated processes like reactive distillation significantly lower energy requirements by combining multiple unit operations into one. researchgate.net The precise temperature control in microreactors also prevents energy waste from overheating or excessive cooling. patsnap.com

Use of Renewable Feedstocks: this compound production is well-suited for the use of renewable resources. Both ethanol and propionic acid can be derived from biomass fermentation, making "green ethyl propanoate" a sustainable alternative to petrochemical-based compounds. patsnap.compatsnap.com

Catalysis: A major focus of green this compound synthesis is the replacement of corrosive and difficult-to-separate mineral acid catalysts like sulfuric acid with solid acid catalysts. researchgate.netceon.rsresearchgate.net These heterogeneous catalysts, such as ion-exchange resins, zeolites, or sulfonated carbons, are easily separated from the reaction mixture, can be reused over multiple cycles, and reduce environmental pollution. patsnap.comresearchgate.netgoogle.com

By embracing these principles, the chemical industry can produce this compound in a more sustainable, efficient, and environmentally responsible manner. patsnap.com

Reaction Kinetics and Mechanisms of Ethyl Propionate

Atmospheric Oxidation Chemistry of Ethyl Propionate (B1217596)

The atmospheric removal of ethyl propionate is primarily initiated by reactions with highly reactive species such as chlorine atoms and hydroxyl radicals. These reactions proceed via hydrogen abstraction pathways, leading to the formation of various radical intermediates that subsequently react with atmospheric oxygen and other trace gases.

Chlorine Atom-Initiated Oxidation Reactions and Product Formation

Chlorine atoms react with this compound by abstracting a hydrogen atom from different sites on the molecule. Experimental studies using relative rate techniques have determined the rate constants for the reaction of this compound with chlorine atoms. At 293 ± 0.5 K and 980 mbar N₂, the rate constant was measured to be (3.11 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Hydrogen abstraction by chlorine atoms can occur from the methyl group (CH₃-), the methylene (B1212753) group adjacent to the carbonyl group (-CH₂-), or the methylene group in the ethoxy portion (-OCH₂-). Studies have determined the branching ratios for abstraction from these different sites. In one study, H-abstraction by chlorine atoms occurred with yields of 20.4 ± 3.1% from the CH₃- group, 25.1 ± 4.0% from the -CH₂- group, and 48.1 ± 8.8% from the -OCH₂- group in 980 mbar N₂. acs.org

The chlorine atom-initiated oxidation of this compound in the presence of O₂ and with or without NOₓ leads to the formation of several products. In 980 mbar of N₂/O₂, products identified include ethyl pyruvate (B1213749), propionic acid, and formaldehyde (B43269). acs.orgnih.gov In the presence of NOₓ, peroxyacetyl nitrate (B79036) (PAN) is also formed. acs.orgnih.gov The formation of these products is a result of the subsequent reactions of the alkyl radicals formed by hydrogen abstraction with oxygen and other atmospheric species.

The following table summarizes the stoichiometric yields of chlorinated products observed in the chlorine atom-initiated oxidation of this compound in 980 mbar N₂:

ProductStoichiometric Yield
ClCH₂CH₂C(O)OC₂H₅0.204 ± 0.031
CH₃CHClC(O)OC₂H₅0.251 ± 0.040
C₂H₅C(O)OCHClCH₃0.481 ± 0.088

*Data based on findings in Reference acs.org.

Propionic acid has been identified as a major product in the degradation of this compound upon reaction with chlorine atoms. researchgate.netnih.gov

Hydroxyl Radical Reactions and Hydrogen Abstraction Pathways

Hydroxyl radicals (OH) are the primary oxidants responsible for the removal of most organic compounds from the troposphere. The reaction of this compound with OH radicals also proceeds via hydrogen abstraction. The rate constant for the reaction of this compound with OH radicals has been experimentally determined. At 293 ± 0.5 K and 980 mbar N₂, the rate constant is (2.14 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Theoretical studies using quantum mechanical calculations and transition state theory have investigated the hydrogen abstraction pathways by OH radicals. These studies indicate that OH radicals primarily abstract hydrogen atoms from the -OCH₂- group, with theoretical models showing approximately 80% abstraction from this site. acs.org The abstraction of hydrogen atoms from different sites leads to the formation of various β-ester radicals.

Mechanistic Elucidation of Alkoxy Radical Fates

The alkyl radicals formed by hydrogen abstraction in both chlorine atom and OH radical-initiated reactions rapidly react with atmospheric oxygen to form peroxy radicals. These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals. The fate of these alkoxy radicals is crucial in determining the final atmospheric degradation products.

Studies have elucidated the potential energy surfaces and decomposition pathways of the alkoxy radicals formed from this compound. For instance, the CH₃CH₂C(O)OCH₂CH₂O radical, formed from H-abstraction at the terminal methyl group followed by peroxy radical formation and reaction with NO, can undergo several competing degradation pathways. researchgate.net These include oxidative pathways leading to the formation of CH₃CH₂C(O)OCH₂CHO and HO₂, α-ester rearrangement to produce propionic acid, and decomposition to yield CH₃CH₂C(O)OCH₂ and formaldehyde (CH₂O). researchgate.net

Theoretical studies have investigated the kinetics and thermodynamics of these decomposition pathways. researchgate.net The relative importance of these competing pathways dictates the product distribution in the atmosphere.

Formation of Secondary Atmospheric Degradation Products (e.g., Ethyl Pyruvate, Propionic Acid, Formaldehyde)

The alkoxy radicals and other intermediate species formed during the atmospheric oxidation of this compound undergo further reactions, leading to the formation of secondary degradation products. As mentioned earlier, ethyl pyruvate, propionic acid, and formaldehyde are key products observed in the presence of oxygen. acs.orgnih.gov

The formation of ethyl pyruvate (CH₃C(O)C(O)OC₂H₅) suggests that certain radical intermediates undergo further oxidation or rearrangement. The absence of acetaldehyde (B116499) as a significant product in the chlorine-initiated oxidation suggests that the CH₃CH(O)C(O)OC₂H₅ radical favors isomerization over decomposition. acs.org Propionic acid (C₂H₅C(O)OH) is a major product, which can be formed through various pathways, including the α-ester rearrangement of alkoxy radicals. researchgate.netnih.gov Formaldehyde (HCHO) is another observed product. acs.orgnih.gov In environments with NOₓ, peroxyacetyl nitrate (PAN) (CH₃C(O)OONO₂) can also be formed. acs.orgnih.gov

Thermal Decomposition Studies of this compound

The thermal decomposition of this compound has been investigated at high temperatures, often using techniques like shock tubes and micro-reactors, to understand its behavior in combustion processes and other high-temperature environments.

Unimolecular Decomposition Pathways and Reaction Intermediates

The thermal decomposition of this compound primarily proceeds through unimolecular elimination pathways. The major decomposition route involves a six-membered ring transition state, leading to the formation of propionic acid and ethene (ethylene). acs.orgrsc.orgillinois.edursc.orgscience.govnih.gov This reaction is a retro-ene reaction, where a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, accompanied by the cleavage of the carbon-ether oxygen bond. acs.orgscience.gov

Studies using shock tubes have investigated the kinetics of this unimolecular decomposition at high temperatures, typically in the range of 913 to 1100 K and higher. rsc.orgrsc.org The rate coefficients for this reaction have been determined, and the Arrhenius plots show good agreement with earlier studies at lower temperatures. rsc.orgrsc.org However, at temperatures above approximately 1100 K, the Arrhenius plot may exhibit curvature. rsc.orgrsc.org

Besides the dominant retro-ene reaction, other unimolecular decomposition pathways have also been discussed. These routes can lead to the formation of other products, including ketene (B1206846) and ethanol (B145695), through different transition states and bond cleavages. illinois.edu For example, another significant pathway identified in micro-reactor studies is the decomposition to methyl ketene (CH₃CH=C=O) and ethanol (CH₃CH₂OH). illinois.edu

Theoretical calculations have been employed to study the potential energy surfaces and energy barriers for these unimolecular decomposition reactions. acs.orgscience.govnih.gov The lowest energy decomposition path for this compound has an energy barrier of approximately 210 kJ mol⁻¹ (∼50 kcal mol⁻¹), corresponding to the retro-ene reaction forming ethene and propanoic acid. acs.org Other pathways, such as homolytic bond fission, generally have higher energy barriers. acs.org

The study of thermal decomposition helps in understanding the initial steps of this compound breakdown under fuel-rich or high-temperature conditions, complementing the understanding of its atmospheric oxidation under more dilute and lower-temperature conditions.

Combustion Chemistry and Oxidation Kinetic Modeling

Understanding the thermal decomposition and oxidation pathways of this compound is crucial for comprehending its behavior in combustion processes. Research has explored the decomposition of radicals derived from this compound to understand its combustion chemistry. For instance, the thermal decomposition of the CH₃CH₂C(O)OCH(O•)CH₃ radical, derived from this compound, has been studied using quantum chemical methods to understand its role in combustion. researchgate.nettandfonline.com These studies explore decomposition and oxidative pathways, bond fission, and alpha ester rearrangement. researchgate.nettandfonline.com

Kinetic modeling of this compound oxidation involves determining rate coefficients for various reaction pathways. Theoretical calculations and experimental studies contribute to building detailed chemical kinetic mechanisms for this compound, which are important for modeling its combustion and atmospheric fate. kaust.edu.sa

Kinetic Rate Constant Determination and Branching Ratio Analysis

Kinetic rate constants for the reactions of this compound with atmospheric species like OH radicals and Cl atoms have been determined using both experimental and theoretical methods. Branching ratio analysis provides insight into the preferred sites of reaction on the this compound molecule.

Experimental Determination using Relative Rate Techniques

The relative rate technique is a common experimental method used to determine rate constants for the reactions of volatile organic compounds like this compound with atmospheric oxidants. In this method, the decay of this compound relative to a reference compound with a known rate constant is monitored.

Studies have utilized the relative rate technique coupled with analytical techniques such as Gas Chromatography with Flame Ionization Detector (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR) to follow the concentrations of reactants and identify products. acs.orgresearchgate.netnih.gov

For the reaction of this compound with Cl atoms, relative rate measurements in 980 mbar of N₂ at 293 ± 0.5 K yielded a rate constant of (3.11 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org For the reaction with OH radicals, a rate constant of (2.14 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ was determined at the same conditions. researchgate.netacs.org Temperature-dependent rate coefficients for the reaction with Cl atoms have been investigated experimentally over the temperature range of 263–363 K using the relative rate technique. acs.orgresearchgate.netnih.gov

Theoretical Calculation of Rate Coefficients (e.g., Transition State Theory, Canonical Variational Transition State Theory)

Theoretical calculations, particularly those based on transition state theory (TST) and its variations like Canonical Variational Transition State Theory (CVT), are employed to compute rate coefficients and explore reaction pathways. These methods involve calculating the potential energy surface (PES) and identifying transition states.

Studies on this compound have used theoretical approaches such as CCSD(T)/6-311++G(d,p)//BHandHLYP/6-311G(d,p) and MCG3-MPWB//M06-2X/aug-cc-pVDZ levels of theory to calculate rate coefficients for H-abstraction reactions by species like Cl atoms and OH radicals. acs.orgresearchgate.netnih.govworldscientific.com Canonical Variational Transition State Theory (CVT) often combined with Small Curvature Tunneling (SCT) and Interpolated Single Point Energies (ISPE) methods, has been applied to calculate temperature-dependent rate coefficients over various temperature ranges. nih.govacs.orgresearchgate.netnih.govworldscientific.comfigshare.comnih.govdatapdf.com

Theoretical studies have also investigated the branching ratios for hydrogen abstraction from different sites of the this compound molecule. For the reaction with Cl atoms, H-abstraction occurs from the CH₃-, -CH₂-, and -OCH₂- groups with observed yields of 20.4 ± 3.1%, 25.1 ± 4.0%, and 48.1 ± 8.8%, respectively. researchgate.netacs.org Theoretical models for the reaction with OH radicals suggest that hydrogen atoms are primarily abstracted from the -OCH₂- group (80%). acs.org

Theoretical calculations using Conventional Transition State Theory (CTST) have been used to determine thermal rate constants for various channels in the decomposition of radicals derived from this compound, relevant to combustion chemistry. researchgate.nettandfonline.com

Experimental Rate Constants for this compound Reactions

ReactantOxidantTemperature (K)Pressure (mbar)Rate Constant (cm³ molecule⁻¹ s⁻¹)MethodReference
This compoundCl293 ± 0.5980 N₂(3.11 ± 0.35) × 10⁻¹¹Relative Rate researchgate.netacs.org
This compoundOH293 ± 0.5980 N₂(2.14 ± 0.21) × 10⁻¹²Relative Rate researchgate.netacs.org

Branching Ratios for H-Abstraction by Cl Atoms

Abstraction SiteYield (%)Reference
CH₃-20.4 ± 3.1 researchgate.netacs.org
-CH₂-25.1 ± 4.0 researchgate.netacs.org
-OCH₂-48.1 ± 8.8 researchgate.netacs.org

Branching Ratios for H-Abstraction by OH Radicals (Theoretical)

Abstraction SiteBranching Ratio (%)Reference
-OCH₂-80 acs.org
Other sites20 acs.org

Advanced Analytical Techniques for Ethyl Propionate Characterization and Quantification

Chromatographic Methodologies in Ethyl Propionate (B1217596) Analysis

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like ethyl propionate due to its high resolution and sensitivity. youtube.com Various detectors can be coupled with GC to provide both qualitative and quantitative data.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely utilized technique for the quantification of organic compounds such as this compound. scioninstruments.com In this method, the sample is vaporized and separated into its components within a capillary column. ufl.edu As the separated compounds elute from the column, they are burned in a hydrogen-air flame. youtube.com The combustion of organic analytes produces ions, generating an electrical current that is proportional to the amount of the substance, allowing for precise quantification. scioninstruments.comufl.edu

GC-FID is known for its high sensitivity, wide dynamic range, and robustness, making it suitable for routine quality control of this compound. chromatographyonline.com For instance, it is used to determine the purity of this compound, with analytical standards often specifying an assay of ≥99.7% by GC. sigmaaldrich.com The technique is also applied to quantify this compound in complex mixtures like fruit juices and aqueous essences. sigmaaldrich.com

Typical GC-FID Parameters for Volatile Organic Compound Analysis:

ParameterValue/ConditionPurpose
Injector Temperature ~250-350 °CEnsures rapid vaporization of the sample. ufl.edu
Carrier Gas Helium, Hydrogen, or NitrogenTransports the sample through the column. ufl.edu
Column Type Capillary Column (e.g., Rtx-1, Stabilwax)Separates individual components of the sample. restek.com
Oven Temperature Program Ramped (e.g., 40°C to 230°C)Optimizes separation of compounds with different boiling points. nih.gov
Detector Temperature >150 °C (typically 20-50°C above final oven temp)Ensures stable detector operation and prevents condensation. chromatographyonline.com
Detector Gases Hydrogen and AirFuel and oxidant for the flame. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the definitive identification capabilities of mass spectrometry. gcms.cz After separation in the GC column, eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint.

GC-MS is invaluable for the unambiguous identification of this compound in complex samples, such as alcoholic beverages and food volatiles. thegoodscentscompany.comnih.gov The mass spectrum of this compound shows characteristic fragment ions that confirm its identity. restek.com The technique is not only qualitative but also highly sensitive for quantification, capable of detecting trace levels of contaminants in high-purity feedstocks. gcms.cz Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for analyzing complex matrices like hair samples for alcohol biomarkers. nih.govnih.gov

Characteristic Mass Spectrum Fragments for this compound:

m/zIon
102[M]+ (Molecular Ion)
75[M-C2H3]+
57[C2H5CO]+
45[OC2H5]+
29[C2H5]+
27[C2H3]+
(Source: Restek GC Mass Spectrum) restek.com

Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, marries the separation capabilities of GC with the structural elucidation power of infrared spectroscopy. chromatographytoday.com IR spectroscopy is particularly adept at identifying functional groups and distinguishing between structural isomers, which can be challenging for MS alone. nih.govchromatographyonline.com As components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, where their infrared spectrum is recorded in real-time. chromatographytoday.com

This hyphenated technique provides an additional layer of confirmation for the identity of this compound. nih.gov The vapor-phase IR spectrum obtained from GC-IR is clean and free from solvent interference, offering detailed structural information. chromatographyonline.com GC-IR is a powerful tool for the analysis of complex mixtures, such as those found in environmental samples or in the study of illicit drugs, where unambiguous identification is paramount. chromatographytoday.comnih.gov

Spectroscopic Characterization Techniques (e.g., FTIR, Raman)

Beyond chromatography, standalone spectroscopic techniques are fundamental for the detailed characterization of this compound's molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation at various frequencies. nih.gov The resulting spectrum shows distinct peaks corresponding to the vibrations of specific chemical bonds. For this compound, key absorptions include the C=O stretching of the ester group, C-O stretching, and various C-H stretching and bending vibrations. nih.govnist.gov Studies have used temperature-dependent FTIR to investigate the conformational preferences of the this compound molecule, identifying different rotameric forms that coexist at various temperatures. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It is based on the inelastic scattering of monochromatic light. The Raman spectrum of this compound also reveals vibrational modes within the molecule. chemicalbook.com Research combining Raman and FTIR spectroscopy with quantum chemical simulations has provided a detailed assignment of the vibrational signatures of various conformers of this compound, such as the Trans-Trans (TT) and Trans-Gauche (TG) forms. nih.gov

Key Vibrational Frequencies for this compound:

TechniqueWavenumber (cm⁻¹)Assignment
FTIR ~1740 cm⁻¹C=O (carbonyl) stretching
FTIR ~1180 cm⁻¹C-O-C (ester) stretching
Raman ~2940 cm⁻¹CH₂ symmetric stretching
Raman ~850 cm⁻¹O-C-C skeletal vibration
(Data synthesized from general spectroscopic principles and specific studies) nih.gov

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a new compound that has improved properties for analysis, such as enhanced detectability or better chromatographic behavior. nih.gov While this compound is readily analyzable by standard GC and LC methods, derivatization strategies are crucial for analytes that are non-volatile, lack a chromophore for UV detection, or have poor ionization efficiency for mass spectrometry. sigmaaldrich.comsielc.com

In the context of analyzing other compounds, reagents with similar ester functionalities or reactivity profiles are employed. For example, ethyl propiolate is used as a derivatizing agent for thiol-containing molecules, reacting with them to form derivatives that can be easily detected by UV spectroscopy or chromatography. chemicalbook.com This highlights a strategy where a reactive group is introduced to facilitate analysis.

For enhancing the detection of compounds like this compound itself, if needed in specific complex matrices, one could theoretically hydrolyze the ester to propionic acid and ethanol (B145695). The resulting carboxylic acid could then be derivatized. For instance, carboxylic acids can be converted into UV-absorbing or fluorescent esters to improve their detection by High-Performance Liquid Chromatography (HPLC). nih.gov This type of strategy, while not routinely necessary for this compound, demonstrates the principles of derivatization that can be applied to enhance analytical sensitivity and selectivity. nih.govnih.gov

Environmental Chemistry and Fate of Ethyl Propionate

Environmental Release and Distribution Pathways

The release of ethyl propionate (B1217596) into the environment can occur through several pathways, primarily linked to its production and use. nih.gov Industrial processes that utilize it as a solvent or a chemical intermediate may result in its release through waste streams. nih.gov As a volatile organic compound (VOC), it can be emitted into the atmosphere from various sources, including its use in consumer products and industrial applications. patsnap.com

Once released, its distribution is governed by its physicochemical properties. With a vapor pressure of 35.8 mm Hg at 25°C, ethyl propionate is expected to volatilize from water and moist soil surfaces. nih.govcharite.de Its estimated Henry's Law constant of 2.5 x 10⁻⁴ atm-cu m/mole further supports its tendency to partition into the atmosphere. charite.de In the atmosphere, it can contribute to the formation of ground-level ozone and smog. patsnap.compatsnap.com

In aquatic systems, its moderate water solubility (19 g/L) allows it to dissolve and be transported in water bodies. fishersci.comeuropa.eu However, its volatility suggests that a significant portion will escape to the atmosphere. charite.de In soil, this compound is expected to exhibit very high mobility. nih.govchemicalbook.com

PropertyValueImplication for Environmental Distribution
Vapor Pressure 35.8 mmHg at 25°CHigh potential for volatilization into the atmosphere. nih.govcharite.de
Henry's Law Constant 2.5 x 10⁻⁴ atm-m³/mol (estimated)Indicates volatilization from water surfaces is a key fate process. charite.de
Water Solubility 19 g/LModerately soluble, allowing for distribution in aquatic environments. fishersci.comeuropa.eu
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) ~12 (estimated)Suggests very high mobility in soil. nih.govcharite.dechemicalbook.com

Biodegradation Mechanisms of this compound in Aqueous and Soil Environments

Biodegradation is a primary mechanism for the removal of this compound from both water and soil. chemicalbook.comnih.gov The presence of an easily biodegradable ester functional group makes it susceptible to microbial degradation. chemicalbook.com In both aerobic and anaerobic conditions, the initial step in its breakdown is the hydrolysis of the ester bond. europa.eu

This hydrolysis is often facilitated by esterase enzymes, which are widespread in various microorganisms. europa.eu The reaction breaks down this compound into its constituent parts: ethanol (B145695) and propionic acid. europa.eupatsnap.com

CH₃CH₂COOCH₂CH₃ + H₂O → CH₃CH₂COOH + CH₃CH₂OH (this compound + Water → Propionic Acid + Ethanol)

Both ethanol and propionic acid are readily biodegradable and can be utilized by a wide range of microorganisms as carbon sources, entering into central metabolic pathways. europa.eupatsnap.com For instance, ethanol can be oxidized to acetyl-CoA, while propionic acid can be incorporated into intermediary metabolism. europa.eu In aquatic environments, the rapid biodegradation of these products can lead to a temporary increase in the Biological Oxygen Demand (BOD), potentially depleting oxygen levels in localized areas. patsnap.com Similarly, soil microbial communities can utilize the breakdown products, which may cause short-term shifts in the local nutrient cycles. patsnap.com Studies on similar compounds, like fenoxaprop-p-ethyl, have shown that bacteria such as Alcaligenes sp. can effectively degrade these types of esters. nih.gov

Hydrolysis and Phototransformation Processes

Chemical hydrolysis, independent of microbial activity, is also a significant degradation pathway for this compound in aqueous environments. The rate of this process is pH-dependent. Estimated aqueous hydrolysis half-lives have been calculated to be approximately 2.5 years at a neutral pH of 7 and significantly shorter, around 90 days, at a more alkaline pH of 8. nih.gov This indicates that hydrolysis is more rapid under alkaline conditions. Studies on structurally similar esters have demonstrated rapid hydrolysis in environments like artificial pancreatic juice, suggesting that the ester bond is readily cleaved. europa.eu

As a volatile organic compound (VOC) in the atmosphere, this compound is subject to phototransformation. patsnap.com Its degradation in the atmosphere is expected to contribute to the formation of secondary organic aerosols (SOAs). patsnap.com The primary atmospheric degradation process for VOCs like this compound is reaction with photochemically produced hydroxyl radicals (•OH). While specific data on the atmospheric half-life of this compound is limited, its classification as a VOC implies it will participate in these atmospheric chemical reactions, leading to its eventual removal from the air. patsnap.compatsnap.com

Degradation ProcessEnvironmental CompartmentKey FactorsEstimated Half-life
Hydrolysis AqueouspH 72.5 years nih.gov
pH 890 days nih.gov
Phototransformation AtmosphereReaction with •OH radicalsNot specified, but expected as a VOC. patsnap.com

Bioconcentration and Mobility Studies in Environmental Compartments

The potential for this compound to accumulate in living organisms is considered low. nih.govchemicalbook.com The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For this compound, the estimated BCF is 1.7. nih.govchemicalbook.com This low value, calculated using its logarithm of the octanol-water partition coefficient (log Kow) of 1.21, suggests that it does not significantly bioaccumulate in aquatic organisms. nih.govchemicalbook.com Its rapid metabolism via hydrolysis further reduces the likelihood of bioaccumulation. europa.eu

In terrestrial environments, the mobility of this compound in soil is predicted to be very high. nih.govcharite.dechemicalbook.com This is based on an estimated soil organic carbon-water partition coefficient (Koc) of about 12. nih.govcharite.dechemicalbook.com A low Koc value indicates weak adsorption to soil particles, allowing the compound to move readily with soil water. charite.de This high mobility, combined with its potential for volatilization from moist soil and biodegradation, suggests that it is unlikely to persist in the soil compartment. nih.govnih.gov

ParameterEstimated ValueInterpretation
Log Kow 1.21Low lipid solubility. nih.govchemicalbook.com
Bioconcentration Factor (BCF) 1.7Low potential for bioaccumulation in aquatic life. nih.govchemicalbook.com
Soil Organic Carbon-Water Partition Coefficient (Koc) ~12Very high mobility in soil. nih.govcharite.dechemicalbook.com

Assessment of Environmental Persistence and Risk

The environmental risks associated with this compound are generally considered low, though some potential impacts exist. patsnap.com As a VOC, its release can contribute to air quality issues like the formation of smog. patsnap.compatsnap.com In aquatic environments, a significant release could lead to temporary, localized problems such as a decrease in pH and dissolved oxygen due to its biodegradation products, which could affect sensitive aquatic organisms. patsnap.com However, these effects are typically short-lived because the breakdown products are themselves readily metabolized. patsnap.com The compound has a low global warming potential and does not contribute to ozone depletion. patsnap.com Therefore, while responsible handling and disposal are necessary to mitigate localized impacts, this compound does not pose a significant long-term or widespread environmental risk. patsnap.compatsnap.com

Biological and Physiological Interactions of Ethyl Propionate

Metabolic Fate and Hydrolysis in Biological Systems

The metabolic fate of ethyl propionate (B1217596) in biological systems is primarily driven by hydrolysis. Following exposure through various routes, significant hydrolysis of ethyl propionate is anticipated, leading to the formation of ethanol (B145695) and propionic acid. europa.eu This hydrolysis is expected to occur rapidly and completely. europa.eu

Formation and Systemic Distribution of Ethanol and Propionic Acid Metabolites

Upon hydrolysis, ethanol and propionic acid are formed. Both of these metabolites are expected to distribute freely throughout the systemic circulation and enter intermediary metabolism in all tissues. europa.eu The distribution of ethanol and propionic acid is anticipated to be proportional to organ blood flow. europa.eu Following oral administration, the hydrolysis products would enter the hepatic portal circulation, resulting in primary distribution to the liver. europa.eu Dermal absorption would lead to general systemic exposure, while inhalation would also result in more general systemic distribution as absorption by the lungs would lead to systemic distribution via cardiac output. europa.eu

Both ethanol and propionic acid are readily incorporated into intermediary metabolism. europa.eu Ethanol is expected to be largely metabolized and integrated into endogenous metabolic pathways. europa.eu Propionic acid can be excreted in urine, either in its free form or conjugated with glucuronic acid. europa.eu It can also be broken down and utilized nutritionally. europa.eu Due to their extensive metabolism and rapid excretion, this compound and its hydrolysis products are unlikely to bioaccumulate. europa.eu

Enzymatic Hydrolysis Kinetics in Blood and Gastrointestinal Tract

This compound is expected to be readily hydrolyzed in the gastrointestinal (GI) tract, which would effectively reduce the availability of the parent compound for absorption. europa.eu Any intact this compound that is absorbed would likely be almost immediately hydrolyzed by esterases present in the blood. europa.eu Studies on structurally similar small esters, such as isoamyl-3-(2'-furyl) propionate and allyl phenylacetate (B1230308), have shown rapid hydrolysis (98% within 1 minute) in whole blood preparations from guinea pigs. europa.eu

The toxicokinetics of this compound are largely determined by its hydrolysis rate in the GI tract and the subsequent distribution, metabolism, and elimination of the resulting ethanol and propionic acid. europa.eu While this compound's physicochemical properties favor absorption from the GI tract, the bioavailability of the parent molecule is limited due to hydrolysis in the GI tract. europa.eu

Enzymatic hydrolysis is a key mechanism for the activation of ester prodrugs in the body, and its rate can be influenced by the structure of the alcohol moiety. researchgate.netscirp.org Studies on ester derivatives have shown that susceptibility to enzyme-catalyzed hydrolysis by human plasma is strongly influenced by the structure of the alcohol component. researchgate.net

In Vitro and In Vivo Cytotoxicity Assessments of this compound

Cytotoxicity assessments of this compound have been conducted in both in vitro and in vivo settings.

Effects on Intestinal Mucosa Integrity and Function

This compound has been identified as being less cytotoxic to intestinal mucosa compared to methyl tert-butyl ether (MTBE) in the context of topical gallstone dissolution. hpa.gov.twnih.govhpa.gov.tw In fact, this compound was found to be more effective for gallstone dissolution in such studies. hpa.gov.twnih.gov

In an experiment investigating the toxicity of gallstone solvents, intraduodenal infusion of this compound in male New Zealand rabbits at rates of 8.5 µl/min or 4.0 µl/min did not result in significant changes in serum alkaline phosphatase, amylase, or bilirubin (B190676) levels. hpa.gov.tw Hepatic histology and histologic scoring for mucosal necrosis and ulceration also showed no significant changes. hpa.gov.tw However, this compound did produce a significantly higher level of aminotransferases. hpa.gov.tw Direct intraduodenal exposure to this compound can produce submucosal inflammation. hpa.gov.tw

Short-chain fatty acids (SCFAs) like propionate, a hydrolysis product of this compound, are important for gut barrier integrity and intestinal mucosa trophism. tandfonline.commdpi.com Studies on propionic acid itself have shown that continuous oral administration can enhance the epithelial barrier function of the proximal colon in rats by increasing the expression of tight junction proteins like ZO-1, Claudin-1, and Occludin. researchgate.net This effect appears to be mediated, in part, by increases in the expression of phosphorylated ERK1/2 and p38 MAPK. researchgate.net

Cellular Responses and Viability Studies

In vitro studies have assessed the cytotoxicity of this compound in various cell types. In the neutral red uptake assay with mouse embryo BALB/c 3T3 cells, this compound was included in a mixture of ingredients tested for cytotoxicity in mainstream cigarette smoke. hpa.gov.tw The study concluded that the cytotoxicity of cigarette smoke was not increased by the addition of these ingredients, including this compound at levels up to 59 ppm. hpa.gov.tw

In another context, this compound was found to be a weak inducer of aneuploidy in Saccharomyces cerevisiae at levels up to 1.04%. hpa.gov.tw However, in the presence of propionitrile (B127096), this compound was found to strongly induce chromosome loss. hpa.gov.tw

Studies on other compounds containing ester bonds have shown varying effects on cell viability. For instance, esterified anti-inflammatory drugs with ethylene (B1197577) glycol linkers exhibited cytotoxicity in cell culture, with toxicity potentially linked to increased lipophilicity. royalsocietypublishing.org However, some of these compounds did not significantly affect cell viability up to certain concentrations. royalsocietypublishing.org In the context of neurotoxicity, a study on DHA-VE (an ester conjugate) showed improved cell viability compared to the free acid, suggesting that the ester form might be less toxic in neuronal cultures. researchgate.net

Research on the short-chain fatty acid propionate, a metabolite of this compound, has also investigated its effects on cellular responses, particularly in colon epithelial cancer cells. Propionate can induce cell-cycle arrest, and studies have shown differential responses to different SCFAs in terms of cell-cycle progression and effects on the cytoskeleton. researchgate.net

Role of this compound in Disease Biomarkers and Metabolomics Research

This compound has been identified as a volatile organic compound and has a role in metabolomics research, particularly in the context of disease biomarkers. hmdb.camsstate.edumsstate.edufoodb.ca

This compound has been found to be associated with several diseases, including autism, irritable bowel syndrome, ulcerative colitis, and nonalcoholic fatty liver disease. hmdb.cafoodb.ca It has also been linked to inborn metabolic disorders such as celiac disease. hmdb.cafoodb.ca As a volatile organic compound, this compound has been identified as a fecal biomarker for Clostridium difficile infection. hmdb.ca

In metabolomics research, this compound has been detected as a biomarker in studies investigating altered metabolomes associated with various conditions. msstate.edumsstate.edumitoproteome.org For example, in a study focused on untargeted metabolomics to investigate fungal metabolite alterations in sweet potatoes, this compound was detected as part of a biomarker combination used to diagnose fungal soft tissue disease. msstate.edumsstate.edu

Metabolomics, which involves the study of the complete set of metabolites within a biological sample, is a powerful tool for discovering disease biomarkers and investigating metabolic changes due to various factors. msstate.edumsstate.edu this compound's presence and concentration in biological samples can provide insights into metabolic processes and disease states.

The Human Metabolome Database lists this compound and its association with diseases, highlighting its relevance in human metabolomics. hmdb.cafoodb.ca The Metabolomics Workbench, an NIH data repository, also includes studies where this compound (listed as ethyl propanoate) has been analyzed in the context of bacterial infection and macrophage metabolism. mitoproteome.org

The role of microbial metabolites, such as propionate, in influencing host health and disease is an active area of research. tandfonline.commdpi.comfoodandnutritionresearch.net While this compound is hydrolyzed to propionate, the presence and levels of this compound itself can serve as specific biomarkers in certain conditions. hmdb.ca

Compound NamePubChem CID
This compound7749
Ethanol702
Propionic acid1032
Methyl tert-butyl ether8547
Isoamyl-3-(2'-furyl) propionate160357
Allyl phenylacetate1797-74-6 (CAS, not PubChem CID found in search results)
ZO-1-
Claudin-1-
Claudin-8-
Occludin-
ERK1/2-
p38 MAPK-
Propionitrile7613
Butyrate260
Valerate (B167501)10932
Acetoin179
Diacetyl650
Pentanedione8025
Maltol8367
ortho-Vanillin12407
Coumarin323
Cinnamaldehyde637511
Tryptamine1149
Caproic acid8892
Isocaproic acid9291
Erucic acid5281120
Methyl oleate5362392
Glycerol trioleate5281125
Ethyl oleate5362394
Isopropyl acetate (B1210297)31290
Acetic acid176
Butyric acid303
Isobutyrate6595
Lactic acid612
Glucose5793

Data Tables

Based on the search results, here is a summary of some quantitative or comparative findings:

Table 1: Hydrolysis Rate of Similar Esters in Guinea Pig Blood europa.eu

EsterHydrolysis in 1 minute (Guinea Pig Blood)
Isoamyl-3-(2'-furyl) propionate98%
Allyl phenylacetate98%

Table 2: Comparison of Cytotoxicity and Efficacy for Gallstone Dissolution nih.gov

SolventEffect on Jejunum Dry Weight (after 2 mins exposure)Inhibition of Active AbsorptionIncrease in Passive PermeationEffectiveness for Gallstone Dissolution
This compoundUnchangedLess than MTBELess than MTBEMore effective than MTBE
Methyl tert-butyl ether (MTBE)Decreased by 36%More than this compoundGreater than this compoundLess effective than this compound
Isopropyl acetateUnchangedLess than MTBELess than MTBELess effective than this compound

Table 3: IC₅₀ Values for G2 Arrest in HCT116 Colon Cancer Cells (24h treatment) researchgate.net

SCFAIC₅₀ for G2 arrest (mM)
Butyrate4
Propionate11
Valerate9

These tables present specific data points found in the search results related to hydrolysis kinetics and cytotoxicity assessments.

Association with Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome, Ulcerative Colitis, Crohn's Disease)

Research indicates an association between this compound and certain gastrointestinal disorders, including Irritable Bowel Syndrome (IBS), Ulcerative Colitis, and Crohn's Disease. hmdb.cafoodb.camimedb.orgnih.govmcdb.ca this compound has been identified in studies investigating volatile organic compounds in the context of chronic gastrointestinal diseases. hmdb.ca Altered levels of short-chain fatty acids (SCFAs), such as propionate, acetate, and butyrate, which are products of gut microbiota fermentation, have been reported in individuals with IBS. frontiersin.orgjnmjournal.org While this compound is an ester of propionic acid, studies on fecal volatile biomarkers have included this compound in the analysis of compounds associated with gastrointestinal conditions. researchgate.netplos.orgnih.gov Some studies suggest that compounds like this compound, along with propan-1-ol and indole, might be elevated in inflammatory bowel disease, potentially reflecting general dysbiosis. plos.org

Linkages to Metabolic Disorders (e.g., Nonalcoholic Fatty Liver Disease, Celiac Disease)

This compound has been linked to metabolic disorders such as Nonalcoholic Fatty Liver Disease (NAFLD) and Celiac Disease. hmdb.cafoodb.camimedb.orgnih.govmcdb.cafrontiersin.orgresearchgate.net NAFLD is a prevalent chronic liver disease characterized by hepatic lipid accumulation and is closely associated with disorders of glycolipid metabolism. frontiersin.orgnih.gov While the direct role of this compound in the pathogenesis of NAFLD and Celiac Disease requires further elucidation, its association with these conditions has been noted in metabolomic studies. hmdb.cafoodb.camimedb.orgnih.govmcdb.cafrontiersin.org Propionate, the acid from which this compound is derived, is a short-chain fatty acid produced by gut flora and has been implicated in metabolic processes, including gluconeogenesis and cholesterol synthesis. nih.govwikipedia.orgnih.gov

Identification as a Fecal Biomarker for Microbial Infections (e.g., Clostridium difficile)

This compound has been identified as a volatile organic compound that serves as a potential fecal biomarker for microbial infections, specifically Clostridium difficile infection (CDI). hmdb.cafoodb.camimedb.orgresearchgate.netplos.orgnih.govplos.org Studies analyzing fecal volatile biomarkers have found statistically significant differences in the emission rates of certain compounds, including this compound, between individuals with and without CDI. researchgate.netplos.orgnih.govplos.org This suggests that the presence or altered levels of this compound in feces could be indicative of a C. difficile infection. researchgate.netplos.orgnih.govplos.org Research utilizing techniques like thermal desorption-gas chromatography-time-of-flight mass spectrometry (TD-GC-ToFMS) has been employed to identify and quantify these volatile biomarkers. researchgate.netplos.orgnih.gov

The following table summarizes some volatile organic compounds identified as potential fecal biomarkers for Clostridium difficile infection, including this compound, based on their Area Under the Receiver-Operator Characteristic Curve (ROC) values:

CompoundROC Value
3-methylbutanal0.84
This compound0.81
4-methylphenol0.81
Dodecane0.80
Indole0.85
Propan-1-ol0.75
Hexanoic acid0.73

Bioactivity and Potential Therapeutic Applications of this compound and its Derivatives

Investigations have explored the potential bioactivity of this compound and structurally related compounds, particularly in the context of gallstone dissolution and potential anti-inflammatory, antimicrobial, and anticancer properties. nih.govaetna.comontosight.aincats.iobmj.comthieme-connect.comnih.govresearchgate.nethumanjournals.comresearchgate.netresearchgate.netmdpi.com

Mechanisms of Gallstone Dissolution

This compound has been investigated for its ability to dissolve cholesterol gallstones. nih.govaetna.comncats.iobmj.com Studies, including in vitro experiments and topical dissolution attempts in patients, have demonstrated that this compound can dissolve cholesterol gallstones. nih.govncats.iobmj.com The mechanism involves the solvent properties of this compound, which can solubilize cholesterol, the primary component of most gallstones. nih.govaetna.com Compared to other solvents like methyl tert-butyl ether (MTBE), this compound has shown efficacy in dissolving cholesterol gallstones in vitro and has been explored as a topical dissolution agent in clinical settings for high-risk patients. nih.govaetna.comncats.io In some in vitro studies, the addition of dimethyl sulphoxide has been shown to increase the cholesterol dissolving capacity of this compound. ncats.iobmj.com

Advanced Applications and Emerging Research Areas of Ethyl Propionate

Ethyl Propionate (B1217596) as a Model Compound in Combustion Science and Biodiesel Research

Ethyl propionate serves as a valuable model compound for studying the combustion characteristics of fatty acid ethyl esters, which are key components of first-generation biodiesel. sigmaaldrich.comsigmaaldrich.com Understanding the combustion chemistry of this compound is crucial for developing and refining kinetic models that can accurately predict the behavior of more complex biodiesel fuels under various combustion conditions. researchgate.net Research in this area involves investigating its thermal decomposition and oxidation pathways. researchgate.net Studies have explored the atmospheric chemistry of this compound, including its reactions with atmospheric radicals like chlorine atoms and hydroxyl radicals. researchgate.netacs.org

Refinement of Oxidation Kinetic Models

Detailed studies on the oxidation of this compound in controlled environments, such as jet-stirred reactors, provide experimental data essential for validating and refining chemical kinetic mechanisms. researchgate.netkaust.edu.sa These studies measure the concentration profiles of this compound and its intermediate and final products across a range of temperatures and equivalence ratios. researchgate.net The experimental data helps identify key reaction pathways and determine the rate constants for specific reactions, particularly the unimolecular elimination reaction that produces propanoic acid and ethylene (B1197577). researchgate.netkaust.edu.sa By comparing the experimental results with simulations based on existing kinetic models, researchers can identify discrepancies and improve the accuracy of the models, leading to a better understanding of the combustion of ester-based fuels. researchgate.netresearchgate.net

This compound in Advanced Solvent Applications

This compound's properties, such as its dielectric constant, low melting point, and viscosity, make it a promising candidate for advanced solvent applications beyond traditional industrial uses like paints and coatings. cheerchem.comszcheerchem.comtechsciresearch.com Its ability to dissolve a wide range of substances and its favorable environmental profile, including lower toxicity and biodegradability compared to some conventional solvents, contribute to its growing interest in these areas. techsciresearch.comchemimpex.com

Development of Electrolyte Solvents for Lithium Secondary Batteries (e.g., Monofluorinated Ethyl Propionates)

This compound and its derivatives, particularly monofluorinated ethyl propionates, are being investigated as components of electrolyte systems for lithium-ion batteries. cheerchem.comszcheerchem.comxmu.edu.cnresearchgate.net The use of this compound as a co-solvent in electrolytes containing carbonates like ethylene carbonate (EC), ethyl-methyl carbonate (EMC), and dimethyl carbonate (DMC) has shown promise in enhancing the ionic conductivity and improving the low-temperature performance of LiFePO₄-based batteries. xmu.edu.cn

Research has explored the effect of fluorination on the properties of this compound for electrolyte applications. Monofluorinated ethyl propionates, such as ethyl 2-fluoropropionate (E2FP) and ethyl 3-fluoropropionate (E3FP), exhibit different physical and electrochemical properties depending on the position of the fluorine atom. researchgate.netbenchchem.com Studies indicate that monofluorination can improve anodic stability and influence ionic conductivity at different temperatures. benchchem.comscirp.org

The use of this compound or its fluorinated counterparts in electrolyte formulations aims to achieve improved battery performance characteristics, including better capacity retention and stability across a wider temperature range. xmu.edu.cnresearchgate.net

Formulation of Eco-Friendly and Sustainable Solvent Systems

This compound is recognized as an eco-friendly solvent with a favorable environmental profile. techsciresearch.com Its lower environmental impact compared to some traditional chemical agents makes it an attractive option for industries seeking sustainable practices. techsciresearch.com Research is exploring the use of this compound in the formulation of sustainable solvent systems for various applications. mdpi.com This includes its potential use in extraction processes, where its solubility properties can enhance the yield and purity of natural products. chemimpex.com this compound's biodegradability and low toxicity contribute to its alignment with the growing demand for greener chemical alternatives. techsciresearch.commdpi.com

This compound as a Chemical Intermediate in Organic Synthesis

This compound serves as a valuable chemical intermediate in organic synthesis due to its reactivity, particularly the presence of a weakly acidic methylene (B1212753) group which allows it to participate in condensation reactions. wikipedia.org It is utilized in the production of various chemicals, including pharmaceuticals and agrochemicals. techsciresearch.comchemimpex.com

Facilitation of Pharmaceutical and Agrochemical Production

This compound serves as an effective intermediate in organic synthesis, playing a role in the production of pharmaceuticals and agrochemicals. chemimpex.com Researchers utilize its properties in laboratory settings for various chemical reactions, including esterification and transesterification processes. chemimpex.com Its application in the pharmaceutical industry includes its use as an excipient in drug formulations, where it can function as a solvent, solubilizer, and flavoring agent. wiseguyreports.com The growing pharmaceutical industry and the development of new drug formulations are expected to contribute to the market growth in this segment. wiseguyreports.com this compound is also a significant reagent in pharmaceutical industries, for example, in the production of the anti-malaria drug pyrimethamine. taylorandfrancis.com It acts as an important intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals, facilitating the production of more complex compounds. chemimpex.com The shift toward more sustainable practices in the chemical industry is a key factor driving the use of this compound as a solvent, catalyst, or precursor in the production of various chemicals, including pharmaceuticals and specialty chemicals. techsciresearch.com

This compound in Flavor and Fragrance Science

This compound is a widely used ester in the flavor and fragrance industries due to its pleasant fruity aroma, often described as reminiscent of pineapple or berries. chemimpex.comsolubilityofthings.comfragranceconservatory.com It is commonly used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics, enhancing sensory appeal. chemimpex.com

Sensory Profile Modulation in Food and Beverage Systems

This compound is a key component in modulating the sensory profiles of food and beverage systems. It is widely utilized as a solvent and a flavoring agent in food products and beverages. chemimpex.com Its sweet, fruity, and grape-like taste makes it a popular choice in food flavoring. solubilityofthings.com It adds a sweet and fruity taste to confectioneries, baked goods, and beverages and is used in flavor formulations for candies, syrups, and desserts. chemiis.com In the context of fermented beverages like Chinese rice wine, this compound is among the flavor compounds that contribute to the unique aroma and taste. nih.gov Research into aroma biochemistry in fruits also highlights this compound as a volatile compound contributing to the flavor of fruits like apples and Mobola plums, and it is reported to have a highly positive effect on consumer preference due to its fruity and floral notes. penpublishing.netresearchgate.net Studies have also explored how this compound, along with other esters, contributes to the flavor of passion fruit. nih.gov

Aromatic Compound Research in Perfumery and Cosmetics

In perfumery and cosmetics, this compound is valued for its aromatic properties. It is commonly used as a fragrance in perfumes and cosmetics, providing a fruity aroma that enhances sensory appeal. chemimpex.com this compound is used in the cosmetics industry as a fragrance ingredient, imparting a pleasant fruity scent to perfumes, lotions, and other cosmetic products. wiseguyreports.com Its versatile nature and unique properties make it a vital role as a fragrance ingredient and solvent in various cosmetic formulations. techsciresearch.com The cosmetic grade of this compound ensures high quality standards for manufacturers in this industry. techsciresearch.com Its pleasant fruity odor adds a delightful touch to fragrance formulations, making it an attractive choice for cosmetic manufacturers. techsciresearch.com It can also be used to add a natural realism to fruit notes, especially pineapple, in fragrances. pellwall.com Some research suggests its use in perfumery to introduce an 'aged' topnote in alcoholic perfume solutions, particularly for Citrus-colognes. pellwall.com

This compound in Separation Technologies

This compound's physical properties, such as its volatility and solubility characteristics, make it relevant in various separation technologies. chemimpex.comsolubilityofthings.com

Extractive Distillation for Azeotropic Mixture Separation

Extractive distillation is a key area where this compound is involved, particularly in the separation of azeotropic mixtures. The purification of this compound itself can be challenging because it can form azeotropes with other compounds, such as ethanol (B145695). acs.org Extractive distillation, using a suitable entrainer, has been adopted to separate such mixtures. acs.org For example, isobutyl acetate (B1210297) has been investigated as an entrainer to separate the azeotropic mixture of ethanol and this compound. acs.org Research explores the design and optimization of extractive distillation processes for separating azeotropes involving this compound, including studies on energy-saving techniques like heat-pump extractive distillation. polyu.edu.hkacs.orgresearchgate.net Ionic liquids have also been evaluated as potential entrainers for the extractive distillation of azeotropes containing this compound and other alcohols like n-propanol. researchgate.netresearchgate.net

Vapor-Liquid Equilibrium Studies

Understanding the vapor-liquid equilibrium (VLE) behavior of this compound in various mixtures is crucial for designing and optimizing separation processes like distillation. VLE data have been measured for binary systems involving this compound and other compounds such as ethanol, propionic acid, water, and para-xylene. researchgate.netresearchgate.netsci-hub.se These studies often involve measuring VLE data at different temperatures and pressures and correlating the experimental data using thermodynamic models like Wilson, NRTL, and UNIQUAC models to predict phase equilibrium behavior. researchgate.netresearchgate.net VLE studies are also conducted to investigate the solubility of gases like carbon dioxide in this compound and other ester solvents, which is relevant for potential CO2 absorption applications. acs.orgfigshare.comacs.orgacs.orgbohrium.com

Here is a table summarizing some vapor-liquid equilibrium data points for binary systems involving this compound, based on the search results:

SystemTemperature (K)Pressure (kPa)Data TypeModel UsedSource
This compound + Ethanol358, 368-VLEUNIQUAC researchgate.net
This compound + Ethanol101.3-VLEWilson, UNIQUAC, NRTL researchgate.netresearchgate.net
This compound + Propionic acid358, 368-VLEUNIQUAC researchgate.net
This compound + Propionic acid101.3-VLEWilson, NRTL, UNIQUAC researchgate.netresearchgate.net
This compound + Water101.3-VLEWilson, NRTL, UNIQUAC researchgate.net
This compound + para-xylene101.3-VLEWilson, UNIQUAC researchgate.net
CO2 + this compound313 to 3932.96 to 11.79 MPaVLEPeng-Robinson acs.orgacs.org
CO2 + this compound253.150.3 to 1.7 MPaVLEPeng-Robinson, Soave-Redlich-Kwong figshare.comacs.orgacs.org
This compound + n-propanolAtmospheric pressure-VLENRTL researchgate.netresearchgate.net

Further research includes studies on the solubility and critical points in systems containing this compound, ethanol, propionic acid, and water, which are relevant for understanding phase behavior in reaction and separation processes. sci-hub.sedntb.gov.ua

Theoretical and Computational Investigations of Ethyl Propionate

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods are extensively used to investigate the reaction mechanisms and associated energy changes for processes involving ethyl propionate (B1217596). These studies provide detailed information about transition states, intermediates, and the energetics of different reaction channels.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are fundamental tools for studying the electronic structure and reactivity of molecules like ethyl propionate. These methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of various species involved in chemical reactions.

Studies have utilized DFT calculations, such as the M06-2X functional with the 6-31+G(d,p) basis set, to investigate the decomposition pathways of radicals derived from this compound, which is essential for understanding its combustion chemistry. tandfonline.comresearchgate.net Higher-level single-point energy calculations using larger basis sets like 6-311++G(d,p) and 6-311++G(3df,2p) are also performed to refine energy values. tandfonline.comresearchgate.net Ab initio methods, including coupled-cluster singles and doubles with perturbative triples correction (CCSD(T)), are also used to obtain accurate reaction energetics for hydrogen abstraction reactions. researchgate.net Composite methods like CBS-QB3 have been applied to study the thermochemistry and kinetics of ethyl propanoate decomposition. sigmaaldrich.com

DFT calculations have also been used in conjunction with experimental techniques like FTIR spectroscopy to understand intermolecular interactions, for instance, in mixtures of this compound with n-propanol and ionic liquids, by analyzing changes in vibrational frequencies like the C=O stretch. mdpi.com

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a key aspect of theoretical studies, allowing for the visualization and characterization of the energy landscape of a reaction. By mapping the PES, researchers can identify stable species (reactants, products, intermediates) and the transition states connecting them. tandfonline.comresearchgate.net

For this compound, PES mapping has been used to explore different reaction pathways, including decomposition, oxidative pathways, bond fission, and alpha ester rearrangement of radicals derived from it. tandfonline.comresearchgate.net This mapping helps in understanding the relative stabilities of different conformers and the energy barriers that need to be overcome for reactions to occur. researchgate.net The stationary points and transition states identified on the PES are crucial for calculating reaction rate constants using theories like Conventional Transition State Theory (CTST). tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of this compound molecules and their interactions with other molecules, particularly in condensed phases or complex environments. These simulations provide insights into conformational preferences and intermolecular forces.

MD simulations, including Car-Parrinello molecular dynamics (CPMD), have been used to investigate the conformational preferences of this compound at different temperatures, complementing experimental spectroscopic studies. nih.govacs.org These simulations can help to understand how temperature affects the distribution of different rotameric forms of the molecule. nih.govacs.org

Furthermore, MD simulations have been applied to study the interactions of this compound in more complex systems, such as its role in block co-oligomers designed as surfactants in supercritical CO2 environments. aip.org These simulations can reveal how this compound-containing blocks behave and interact with the solvent and other parts of the co-oligomer, including dominating van der Waals interactions. aip.org MD simulations have also been used to study intermolecular interactions in mixtures, for example, between this compound and fossil fuels or in the context of micellar catalysis. researchgate.netcsic.es Coarse-grained MD models have been developed for this compound to reproduce liquid state structural properties and understand effective interactions between coarse-grained sites. aip.org

Computational Modeling of Atmospheric Degradation and Combustion Behavior

Computational modeling is essential for understanding the fate of this compound in the atmosphere and its behavior during combustion, given its relevance as a potential biofuel component.

Computational studies have investigated the atmospheric degradation of this compound initiated by reactions with species like chlorine atoms and hydroxyl radicals. acs.orgacs.orgnih.govresearchgate.net Theoretical calculations using quantum mechanical methods and transition state theory have been used to determine rate constants and branching ratios for these reactions. acs.orgacs.orgnih.govresearchgate.net For instance, studies have shown that OH radicals primarily abstract hydrogen atoms from the -OCH2– group of this compound. acs.orgnih.gov Computational modeling helps in proposing atmospheric degradation mechanisms and identifying major products like propionic acid, ethyl pyruvate (B1213749), formaldehyde (B43269), and peroxyacetyl nitrate (B79036) (PAN) in the presence of NOx. acs.orgacs.orgnih.govresearchgate.net

Safety and Toxicological Research of Ethyl Propionate

In Vitro Toxicological Assays

In vitro studies utilize cellular or biochemical systems outside of a living organism to assess the potential toxicity of a substance.

Bacterial Mutagenicity Screens (e.g., Ames Assay)

Bacterial mutagenicity screens, such as the Ames assay, are commonly used to evaluate the potential of a chemical to cause gene mutations. Studies have consistently shown ethyl propionate (B1217596) to be negative in the Ames assay. When tested with Salmonella typhimurium strains TA92, TA1535, TA100, TA1537, TA97, and TA98, ethyl propionate did not induce mutations at concentrations up to 50 mg/plate, both with and without metabolic activation (S9). hpa.gov.tw This finding was consistent across multiple studies, including those evaluating the mutagenicity of cigarette smoke condensate containing this compound. hpa.gov.tw this compound was also negative in a Rec assay using Bacillus subtilis strains H17 and M45 at concentrations up to 18 µ g/disk . hpa.gov.twhpa.gov.tw

However, some studies in yeast have shown different results. Pure this compound at concentrations up to 9.69 mg/ml marginally induced mitotic chromosome loss in Saccharomyces cerevisiae. hpa.gov.twhpa.gov.tw The presence of propionitrile (B127096) (11.6 or 15.4 mg/ml) alongside this compound (up to 4.37 mg/ml) was found to strongly induce chromosome loss in Saccharomyces cerevisiae. hpa.gov.twhpa.gov.tw Additionally, at levels up to 1.04%, this compound was identified as a weak inducer of aneuploidy in Saccharomyces cerevisiae. hpa.gov.twhpa.gov.tw

Table 1: Summary of Bacterial Mutagenicity Screen Results for this compound

Assay TypeTest SystemMetabolic Activation (S9)ResultConcentrationReference
Ames AssaySalmonella typhimurium (TA92, TA1535, TA100, TA1537, TA97, TA98)With and WithoutNegativeUp to 50 mg/plate hpa.gov.tw
Rec AssayBacillus subtilis (H17, M45)Not specifiedNegativeUp to 18 µ g/disk hpa.gov.twhpa.gov.tw
Chromosomal Aberration TestChinese hamster fibroblast cell line (CHL)Not specifiedNegativeUp to 2 mg/ml hpa.gov.tw
Clastogenicity AssayChinese hamster lung fibroblast cell lineWithoutNegativeUp to 2000 µg/ml hpa.gov.tw

Mammalian Cell Cytotoxicity Assays

Mammalian cell cytotoxicity assays assess the potential of a substance to cause damage or death to mammalian cells. This compound has been evaluated in various mammalian cell systems. In a neutral red uptake assay with mouse embryo BALB/c 3T3 cells, the addition of ingredients including this compound to cigarette tobacco did not increase the cytotoxicity of the cigarette smoke. hpa.gov.twhpa.gov.tw

Studies comparing this compound to other solvents for topical gallstone dissolution have indicated that this compound is less cytotoxic to intestinal mucosa than methyl tert-butyl ether. hpa.gov.twhpa.gov.twnih.gov In experiments with jejunal segments of anesthetized rats, exposure to methyl tert-butyl ether caused a significant decrease in dry weight of the segments, while exposure to this compound did not result in such a change. nih.gov Methyl tert-butyl ether also caused greater inhibition of active absorption and a greater increase in passive permeation compared to this compound. nih.gov

This compound was negative in a chromosomal aberration test with a Chinese hamster fibroblast cell line (CHL) at dose concentrations up to 2 mg/ml. hpa.gov.tw It was also negative in a Chinese hamster lung fibroblast cell line in a clastogenicity assay at doses up to 2000 µg/ml in the absence of a rat liver S9 activation fraction. hpa.gov.tw

In Vivo Toxicological Studies

In vivo studies involve the administration of a substance to living organisms, typically animals, to assess its toxic effects.

Acute and Sub-chronic Exposure Assessments

Acute toxicity studies involve single or short-term exposures to high concentrations of a substance. Oral LD50 values for this compound in rats have been reported, with values around 8,732 mg/kg for males and >5,000 mg/kg for females in one study (OECD Test Guideline 423). cdhfinechemical.comsigmaaldrich.com Another study reported an acute oral LD50 for male rats of 10.8 mL/kg bodyweight and for females of 9.8 mL/kg. nih.gov Dermal LD50 in rats is reported as >2,000 mg/kg (OECD Test Guideline 402). sigmaaldrich.comcarlroth.com An acute dermal toxicity study in rabbits with a single percutaneous application of 16 mL/kg bodyweight for 24 hours resulted in the death of one female at 11 days, with local reactions observed, but no signs of systemic toxicity in survivors. nih.gov

There are limited reliable key studies available on the inhalational toxicity of this compound. europa.eu An LT50 value of 32 minutes was calculated following whole-body exposure of rats to a near-saturated vapor, with clinical signs and necropsy findings localized to the respiratory system. europa.eu

Sub-chronic toxicity studies involve repeated exposures over a longer period, typically 90 days. Available information suggests a lack of specific subchronic toxicity data for this compound in standard studies. epa.gov However, a 90-day rat inhalation study evaluating cigarette smoke containing this compound at levels up to 59 ppm concluded that the addition of ingredients, including this compound, did not increase the inhalation toxicity of the smoke. hpa.gov.tw A repeated dose oral toxicity study in rats indicated a No Observed Adverse Effect Level (NOAEL) of >= 1,000 mg/kg. sigmaaldrich.comsigmaaldrich.com

Evaluation of Systemic and Organ-Specific Effects (e.g., Liver, Kidney, Heart, Gastrointestinal Tract)

Studies in laboratory animals have indicated that this compound exposure at lethal doses may lead to gastrointestinal irritation and degenerative changes in the heart, kidneys, and liver. hpa.gov.twhpa.gov.tw

In an experiment investigating the toxicity of gallstone solvents, intraduodenal infusion of this compound in male New Zealand rabbits resulted in no significant changes in serum alkaline phosphatase, amylase, or bilirubin (B190676). hpa.gov.tw However, it did produce a significantly higher level of aminotransferases. hpa.gov.tw Direct intraduodenal exposure was noted to potentially cause submucosal inflammation. hpa.gov.tw

Neurotoxicological Assessments (e.g., Narcotic Effects)

This compound vapor has been described as having a narcotic effect on rats. hpa.gov.tw While a specific concentration in air for this effect was not consistently given, one reference mentions 15000 ppm with a mean exposure time for the narcotic effect to occur being 2503 seconds. hpa.gov.tw Prolonged or repeated exposure to this compound may cause narcosis. sigmaaldrich.comsigmaaldrich.comvigon.com

Toxicokinetic and Metabolic Pathway Investigations

Toxicokinetic studies examine how a substance is absorbed, distributed, metabolized, and eliminated by an organism. For this compound, a comprehensive in vivo evaluation of its kinetics has not been performed. europa.eu Therefore, assessments of its toxicokinetics are often based on its physicochemical properties and information available for structurally related compounds. europa.eu

Absorption, Distribution, Metabolism, and Elimination (ADME) Studies

This compound possesses physicochemical properties that would generally favor absorption from the gastrointestinal (GI) tract, including a molecular weight below 500 g/mole , water solubility (19 g/L at 20°C), and an octanol-water partition coefficient (log Pow) of 1.31. europa.eu These properties suggest potential for absorption via passive diffusion. europa.eu However, the bioavailability of the parent molecule is predicted to be limited due to rapid hydrolysis in the GI tract. europa.eu

Upon absorption, any intact this compound is expected to be quickly hydrolyzed by esterases present in the blood and other mammalian tissues. europa.eu This hydrolysis is a key factor determining the toxicokinetics of this compound, as the distribution, metabolism, and elimination are largely driven by its hydrolysis products: ethanol (B145695) and propionic acid. europa.eu

Ethanol is primarily metabolized and integrated into endogenous metabolic pathways, eventually forming acetyl CoA, which can be converted to CO2, fatty acids, ketone bodies, and cholesterol. europa.eu Propionic acid can be excreted in urine, either as the free acid or conjugated with glucuronic acid, or it can be metabolized and utilized nutritionally. europa.eu Since the hydrolysis products enter intermediary metabolism, bioaccumulation of either product is considered unlikely. europa.eu

While in vivo ADME studies specifically on this compound are limited, in silico ADME evaluations are commonly used in drug discovery to predict pharmacokinetic properties based on molecular structure. researchgate.netacs.org These computational methods assess factors like gastrointestinal absorption, distribution, metabolism by enzymes like CYP2C9, and renal excretion. researchgate.netacs.orgwikipedia.org

Hydrolysis Kinetics and Formation of Reactive Metabolites

The hydrolysis of this compound, a small aliphatic ester, yields ethanol and propionic acid. europa.eu This process is facilitated by esterases found throughout mammalian tissues. europa.eu Studies on compounds with similar structures, such as ethyl caproate, demonstrate rapid hydrolysis in artificial pancreatic juice with a half-life of 3 minutes, suggesting a short residence time for intact this compound in the GI tract after ingestion. europa.eu Rapid hydrolysis (98% within 1 minute) has also been reported for structurally similar esters like isoamyl-3-(2'-furyl) propionate and allyl phenylacetate (B1230308) in guinea pig blood preparations. europa.eu

Kinetic studies on the hydrolysis of this compound have been conducted in various systems, including alkaline hydrolysis in micellar solutions and resin-catalyzed hydrolysis in aqueous-organic systems. tandfonline.comresearch-nexus.net These studies investigate factors affecting the reaction rate, such as the presence of surfactants, alcohols, and the composition of solvent mixtures. tandfonline.comresearch-nexus.net

Regarding the formation of reactive metabolites, the metabolism of ethanol, a hydrolysis product of this compound, can result in the formation of reactive electrophiles like acetaldehyde (B116499) and reactive oxygen species (ROS). europa.eu In excess, these reactive species can lead to adverse effects through protein binding or cellular oxidative stress. europa.eu However, for this compound itself, no structural alerts for protein or DNA binding have been identified. europa.eu The concept of reactive metabolite formation is a critical area in toxicology, particularly in understanding idiosyncratic drug-induced liver injury (DILI). tandfonline.comwashington.edu Identifying and understanding bioactivation pathways and the potential for reactive metabolite formation are important for assessing the safety profile of chemicals. tandfonline.comresearchgate.net

Mechanistic Studies of Adverse Effects

Currently, a specific mode of action for adverse effects of this compound has not been developed. europa.eu Available studies have not identified a target organ, and no significant adverse effects have been noted from which a mode of action could be derived. europa.eu Furthermore, neither this compound nor its hydrolysis product, propionic acid, present structural alerts that would be used to hypothesize a mode of action. europa.eu

The biological effects of intact this compound are considered limited, and consequently, no specific toxicodynamic effects have been described. europa.eu While the metabolism of the ethanol component can produce reactive species, the direct mechanistic link between this compound exposure and specific adverse outcomes requires further investigation. europa.eu

Studies exploring the effects of this compound administration have included investigations into gastric toxicity in rats following gavage administration. sigmaaldrich.com Additionally, its use in contact dissolution of cholesterol gallstones has been studied, with comparisons made to other solvents like methyl tert-butyl ether regarding potential side effects related to increased blood levels. sigmaaldrich.com

Research into propionate metabolism, one of the breakdown products, has revealed its involvement in various metabolic pathways and its potential association with certain health conditions when its metabolism is disrupted. researchgate.netnih.govfoodb.cahmdb.ca For instance, disrupted propionate metabolism has been shown to evoke transcriptional changes in the heart by increasing histone acetylation and propionylation in mouse models. nih.gov Propionate is metabolized by interaction with co-enzyme A, leading to the formation of methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle. industrialchemicals.gov.au Approximately 80% of propionate is oxidized to carbon dioxide. industrialchemicals.gov.au

While some studies indicate potential irritation to the skin and eyes upon contact and possible central nervous system depression at high inhalation concentrations, these effects are generally considered acute and related to the solvent properties rather than specific toxic mechanisms initiated by the molecule itself. haz-map.comnj.gov Long-term effects such as potential damage to the liver and kidneys or effects on the heart have been suggested based on high exposures, but the underlying mechanisms are not well-defined. nj.gov

Data Table: Physicochemical Properties of this compound and its Hydrolysis Products

SubstanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/cm³) @ 20°CVapor Pressure (hPa) @ 20°CWater Solubility (g/L) @ 20°CPartition Coefficient log Kow
This compound105-37-3C₅H₁₀O₂102.1liquid-73.799.30.8942.8191.31
Ethanol64-17-5C₂H₆O46.1liquid-11478.40.7959.5miscible-0.18
Propionic acid79-09-4C₃H₆O₂74.1liquid-21141.10.993.910000.33

Note: Data compiled from various sources. europa.eunih.govnih.govnih.gov

Future Research Directions for Ethyl Propionate

Development of Novel Sustainable Synthesis Routes and Catalytic Systems

The future of ethyl propionate (B1217596) production is increasingly focused on green chemistry principles, emphasizing renewable resources and energy-efficient processes. patsnap.com Research is moving beyond traditional Fischer esterification, which often relies on corrosive mineral acids like sulfuric acid and requires significant energy for purification. wikipedia.orggoogle.comyoutube.com

Key research areas include:

Bio-derived Synthesis Pathways: A significant push is towards utilizing bio-derived ethanol (B145695) and propionic acid from waste or renewable biomass. nus.edu.sg This approach aligns with the principles of a circular economy, reducing reliance on petrochemical feedstocks.

Advanced Catalytic Systems: The development of robust and recyclable catalysts is crucial.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Dowex 50W), are being explored to simplify catalyst separation and reduce corrosive waste streams. chemicalbook.com

Biocatalysts: Enzymes, particularly lipases and esterases, offer high selectivity under mild reaction conditions, minimizing energy consumption and byproduct formation. patsnap.compatsnap.com Research focuses on immobilizing these enzymes to enhance their stability and reusability in continuous processes.

Process Intensification:

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit, which can significantly reduce capital costs and energy consumption. researchgate.net By continuously removing water, a byproduct of esterification, the reaction equilibrium is shifted, leading to higher conversion rates. youtube.com

Continuous Flow Synthesis: Flow chemistry reactors, often packed with heterogeneous catalysts, allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. elsevierpure.com

Synthesis MethodCatalyst ExampleKey AdvantagesResearch Focus
Fischer Esterification Sulfuric AcidWell-established, simpleImproving yield, reducing waste
Heterogeneous Catalysis Ion-Exchange Resins (Dowex 50W) chemicalbook.comRecyclable, non-corrosiveEnhancing catalyst lifetime and activity
Biocatalysis Immobilized Lipases/Esterases patsnap.compatsnap.comHigh selectivity, mild conditionsLowering enzyme cost, improving stability
Reactive Distillation Solid Acid CatalystsEnergy efficiency, high conversion researchgate.netProcess optimization and modeling
Continuous Flow Packed-Bed Heterogeneous CatalystsScalability, safety, precise control elsevierpure.comDevelopment of highly active flow catalysts

Deeper Mechanistic Understanding of Complex Environmental and Biological Degradation Pathways

Understanding the fate of ethyl propionate in the environment is essential for assessing its ecological impact. patsnap.com Future research aims to move beyond simple biodegradability assessments to a detailed mechanistic understanding of its degradation pathways.

Environmental Degradation: In the environment, this compound breaks down into its constituent parts: ethanol and propionic acid. patsnap.com

Atmospheric Degradation: In the atmosphere, this compound can contribute to the formation of secondary organic aerosols (SOAs), which can impact air quality and cloud formation. patsnap.com The breakdown products may also engage in photochemical reactions.

Aquatic and Soil Degradation: In water and soil, the primary degradation pathway is hydrolysis, followed by microbial metabolism of the resulting alcohol and carboxylic acid. patsnap.com This can temporarily affect local pH and biological oxygen demand (BOD) in aquatic systems. patsnap.com Research is needed to identify the specific microbial communities and enzymatic processes involved and to assess the impact of environmental factors like temperature, pH, and oxygen availability on degradation rates. patsnap.com

Biological Degradation: The primary biological pathway for this compound degradation is hydrolysis by esterase enzymes to form ethanol and propionic acid, which are then integrated into common metabolic pathways. patsnap.com

Microbial Metabolism: Many microorganisms, including bacteria and fungi, are capable of metabolizing this compound. patsnap.com Syntrophic acetogenesis is a key process in the anaerobic degradation of propionate, where it is converted to acetate (B1210297) and hydrogen by one set of bacteria, which are then consumed by methanogens. nih.gov Understanding these syntrophic relationships is critical for applications in bioremediation and waste valorization.

Toxic Intermediates: While generally considered to have low toxicity, the accumulation of metabolic intermediates under certain conditions could potentially lead to cellular toxicity. nih.gov Elucidating the complete metabolic network and its regulation is a key research objective.

Integration of Advanced Analytical Techniques for Real-Time and Trace Analysis

Accurate and sensitive detection of this compound is vital for quality control in industry, environmental monitoring, and studying biological systems. Research is focused on developing faster and more sensitive analytical methods.

Established Techniques: Gas chromatography (GC), often coupled with mass spectrometry (MS) or a flame ionization detector (FID), is the standard for separating and quantifying this compound from complex mixtures like food and beverage samples. researchgate.net High-performance liquid chromatography (HPLC) is also a suitable technique. sigmaaldrich.com

Future Directions:

Real-Time Monitoring: There is a need for techniques that can monitor this compound concentrations in real-time, for instance, in industrial reactors or during environmental remediation. This could involve the development of specialized sensors or the adaptation of techniques like proton-transfer-reaction mass spectrometry (PTR-MS).

Trace Analysis: Detecting trace amounts of this compound is crucial for applications in medical diagnostics (e.g., as a biomarker in breath or bodily fluids) and for monitoring low-level environmental contamination. chemicalbook.comhmdb.ca This requires the refinement of sample preparation techniques to concentrate the analyte and the use of highly sensitive detectors.

Derivatizing Reagents: Ethyl propiolate, a related compound, has been investigated as a derivatizing reagent for thiols, enabling their detection using UV spectroscopy or chromatography. chemicalbook.com Similar approaches could be explored to enhance the detection of specific analytes using this compound as a chemical tag or reagent.

Analytical TechniqueApplication AreaFuture Research Goal
Gas Chromatography (GC) Quality control, flavor analysis Coupling with more advanced detectors for higher sensitivity
High-Performance Liquid Chromatography (HPLC) Quantification in aqueous samples sigmaaldrich.comDevelopment of new stationary phases for better separation
Mass Spectrometry (MS) Compound identification researchgate.netMiniaturization for portable, real-time analysis
Specialized Sensors Process monitoring, environmental sensingImproving selectivity, sensitivity, and long-term stability

Exploration of Emerging Biomedical and Material Science Applications

While traditionally used as a solvent and flavoring agent, the chemical properties of this compound make it a candidate for several high-value applications in medicine and material science. patsnap.compatsnap.com

Biomedical Applications:

Drug Synthesis and Delivery: this compound is already used as a solvent and an intermediate in the synthesis of pharmaceuticals, such as the antimalarial drug pyrimethamine. patsnap.comwikipedia.org Future research may explore its use in creating prodrugs or as a biocompatible solvent in drug delivery systems. nus.edu.sg

Biomarker: As a volatile organic compound, this compound has been identified in human breath and feces and linked to conditions like Clostridium difficile infection, suggesting its potential as a non-invasive disease biomarker. hmdb.ca

Material Science Applications:

Biopolymers: this compound can act as a plasticizer or compatibilizer in biopolymer blends, improving their flexibility, processability, and performance while maintaining biodegradability. patsnap.com This is crucial for developing sustainable alternatives to petroleum-based plastics for packaging and biomedical devices. patsnap.com

Advanced Photolithography: In the semiconductor industry, high-purity this compound is emerging as a critical solvent in the formulation of photoresists and cleaning agents due to its excellent dissolution properties and low toxicity. patsnap.com

Energy and Lubricants: The compound is being studied as a potential fuel additive to improve combustion efficiency and as a component in synthetic lubricants and brake fluids due to its favorable viscosity and stability. nus.edu.sg

Enhanced Predictive Modeling through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental data provides a powerful tool for optimizing processes and predicting the behavior of this compound under various conditions.

Computational Fluid Dynamics (CFD): CFD models are used to simulate complex processes like reactive distillation and combustion. researchgate.netresearchgate.net By coupling these models with skeletal kinetic mechanisms, researchers can predict the formation of products and byproducts, optimize reactor design, and improve energy efficiency. researchgate.net

Kinetic and Thermodynamic Modeling:

Combustion Modeling: Researchers have developed detailed and skeletal kinetic mechanisms to model this compound oxidation during combustion, treating it as a surrogate for biodiesel fuel. researchgate.net These models help in understanding the formation of pollutants like polycyclic aromatic hydrocarbons (PAH). researchgate.net

Decomposition Pathways: Computational chemistry methods are used to calculate the energetics of different decomposition pathways, identifying the lowest energy routes for thermal decomposition, such as the retro-ene reaction that forms ethene and propanoic acid. researchgate.net

Predictive Algorithms: The use of advanced algorithms, such as genetic algorithms and machine learning, can enhance predictive accuracy. mdpi.comijcesen.com These approaches can optimize complex, multi-variable systems, for example, by fine-tuning distillation parameters to minimize energy consumption and maximize product purity based on experimental and simulated data. researchgate.netijcesen.com This integrated approach accelerates the development of more efficient and sustainable chemical processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.